2-Methyl-1-propanethiol

Catalog No.
S1540931
CAS No.
513-44-0
M.F
C4H10S
M. Wt
90.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-propanethiol

CAS Number

513-44-0

Product Name

2-Methyl-1-propanethiol

IUPAC Name

2-methylpropane-1-thiol

Molecular Formula

C4H10S

Molecular Weight

90.19 g/mol

InChI

InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3

InChI Key

BDFAOUQQXJIZDG-UHFFFAOYSA-N

SMILES

CC(C)CS

Solubility

soluble in oil and alcohol

Synonyms

2-Methyl-l-propanethial

Canonical SMILES

CC(C)CS

Drug Delivery Systems:

  • Brain-Targeted Drug Delivery: Researchers are exploring the use of 2-Methyl-1-propanethiol for targeted drug delivery to the brain. This involves attaching the thiol group to a drug carrier molecule, such as L-cysteine, which can then interact with specific receptors in the brain, facilitating drug transport across the blood-brain barrier [].

Self-Assembling Monolayers:

  • Material Science Applications: 2-Methyl-1-propanethiol can be used to create self-assembling monolayers (SAMs) on various surfaces. These SAMs are ordered structures formed by the spontaneous organization of molecules on a substrate. They can be used in various applications, including biosensors, corrosion protection, and microfluidics, due to their unique properties like controlled surface chemistry and controlled thickness [].

2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organic compound with the molecular formula C₄H₁₀S. It features a thiol functional group (-SH) attached to a branched alkane structure. This compound is characterized by its strong, sulfurous odor, reminiscent of cooked vegetables or mustard, making it notable in both chemical and sensory contexts .

Typical of thiols. Key reactions include:

  • Deprotonation: Thiols can lose a proton to form thiolate ions. For example:
    C4H10S+H+C4H9S+H2O\text{C}_4\text{H}_{10}\text{S}+\text{H}^+\rightarrow \text{C}_4\text{H}_9\text{S}^-+\text{H}_2\text{O}
  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids. The oxidation of 2-methyl-1-propanethiol can yield 2-methyl-1-propanedisulfide under appropriate conditions .
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with alkyl halides, leading to the formation of thioethers.

2-Methyl-1-propanethiol exhibits various biological activities. It has been identified in food matrices and is known for its flavor profile, contributing to the sensory characteristics of certain cooked foods . While not extensively studied for pharmacological properties, the compound's presence in biological systems suggests potential roles in metabolism and flavor perception.

The synthesis of 2-methyl-1-propanethiol can be achieved through several methods:

  • Alkylation of Thiols: A common method involves the reaction of isobutylene with hydrogen sulfide in the presence of a catalyst, leading to the formation of 2-methyl-1-propanethiol.
  • Reduction of Disulfides: Another approach includes the reduction of disulfides (such as 2-methyl-1-propanedisulfide) using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Grignard Reactions: The compound can also be synthesized via Grignard reagents reacting with sulfur compounds .

2-Methyl-1-propanethiol has several applications across various industries:

  • Flavoring Agent: It is widely used in the food industry for its distinctive flavor profile, often added to enhance the taste of processed foods.
  • Chemical Intermediate: The compound serves as a precursor in organic synthesis, particularly in the production of thioethers and other sulfur-containing compounds.
  • Odorant: Due to its strong odor, it is utilized as an odorant in natural gas to provide a detectable scent for safety purposes .

Several compounds share structural similarities with 2-methyl-1-propanethiol. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
1-PropanethiolC₃H₈SSimpler structure; less pungent odor
3-Mercapto-3-methylbutanolC₅H₁₂SContains a longer carbon chain; different odor profile
ButanethiolC₄H₁₀SSimilar chain length; less branched structure
Ethyl mercaptanC₂H₆SShorter chain; used primarily as an odorant

Uniqueness

2-Methyl-1-propanethiol's branched structure contributes to its distinctive flavor and odor profile compared to linear thiols. Its applications as both a flavoring agent and an odorant further distinguish it from similar compounds. The presence of the methyl group enhances its volatility and sensory impact, making it particularly effective in culinary applications .

Physical Description

Liquid
colourless liquid with cooked vegetable, mustard-like odou

XLogP3

1.8

Boiling Point

88.5 °C

Density

0.829-0.836

Melting Point

Fp -79 °
-79°C

UNII

9H070UFP2X

GHS Hazard Statements

Aggregated GHS information provided by 1464 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

69.79 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

513-44-0

Wikipedia

Isobutanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Propanethiol, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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